molecular formula C14H21NO2S B4427120 N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide

N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4427120
M. Wt: 267.39 g/mol
InChI Key: KPILNEFGPYJIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide, commonly known as CMS, is a sulfonamide-based compound that has been extensively studied for its potential use as a pharmaceutical drug. CMS belongs to the class of compounds called sulfonamides, which are known for their antibacterial and antifungal properties. However, CMS has been found to exhibit a unique set of properties that make it a promising candidate for use in various scientific research applications.

Mechanism of Action

The mechanism of action of CMS involves its ability to selectively inhibit the TRPC5 ion channel. This ion channel is involved in the regulation of neuronal excitability, and its overactivation has been implicated in various neurological disorders. By inhibiting the TRPC5 ion channel, CMS can reduce neuronal excitability and potentially alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMS are largely dependent on its ability to selectively inhibit the TRPC5 ion channel. By reducing neuronal excitability, CMS can potentially alleviate the symptoms of various neurological disorders. Additionally, CMS has been found to exhibit anti-inflammatory properties, which may further contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMS in lab experiments is its relative ease of synthesis. Additionally, CMS has been extensively studied for its potential use in various scientific research applications, which makes it a well-characterized compound. However, one of the limitations of using CMS in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions that could be explored with regards to CMS. One potential avenue of research is the development of more potent and selective TRPC5 inhibitors based on the structure of CMS. Additionally, further studies could be carried out to investigate the potential therapeutic uses of CMS in various neurological disorders. Finally, the anti-inflammatory properties of CMS could be further explored for their potential use in the treatment of various inflammatory disorders.

Scientific Research Applications

CMS has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of CMS is in the field of neuroscience. CMS has been found to act as a potent and selective inhibitor of the TRPC5 ion channel, which is involved in the regulation of neuronal excitability. This makes CMS a potential candidate for the treatment of various neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-12-7-9-13(10-8-12)11-18(16,17)15-14-5-3-2-4-6-14/h7-10,14-15H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPILNEFGPYJIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-1-(4-methylphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.